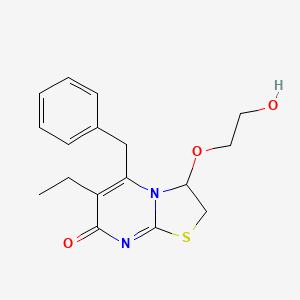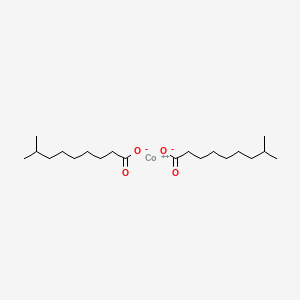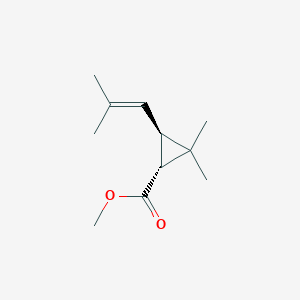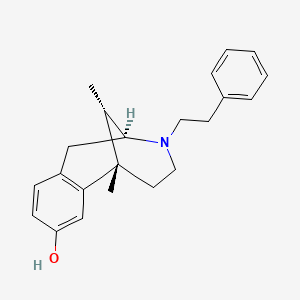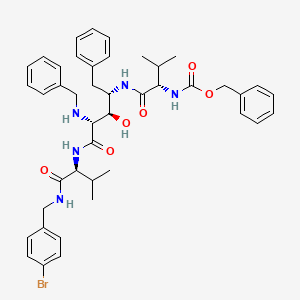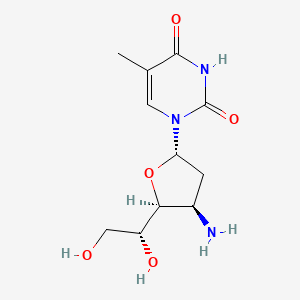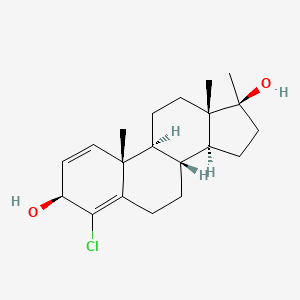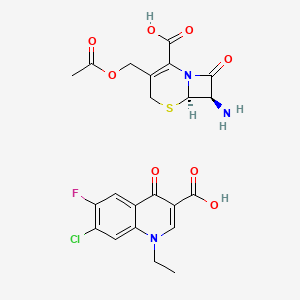
(3-((Acetyloxy)methyl)-2-carboxy-8-oxo-5-thia-1-azabicylo(4,2,0)oct-2-en-7-yl)ammonium,1-ethyl-6-fluoro-7-chloro-1,4-dihydro-4-oxo-3-quinoline carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (3-((Acetyloxy)methyl)-2-carboxy-8-oxo-5-thia-1-azabicylo(4,2,0)oct-2-en-7-yl)ammonium,1-ethyl-6-fluoro-7-chloro-1,4-dihydro-4-oxo-3-quinoline carboxylate is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that combines elements of both quinoline and azabicyclo frameworks, making it a subject of interest for researchers in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-((Acetyloxy)methyl)-2-carboxy-8-oxo-5-thia-1-azabicylo(4,2,0)oct-2-en-7-yl)ammonium,1-ethyl-6-fluoro-7-chloro-1,4-dihydro-4-oxo-3-quinoline carboxylate involves multiple steps, including the formation of the azabicyclo framework and the quinoline carboxylate moiety. The reaction conditions typically require controlled temperatures, specific catalysts, and solvents to ensure the desired product yield and purity. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Reduction: The addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The reaction conditions often involve specific temperatures, pressures, and pH levels to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding complex organic reactions and mechanisms.
Biology
In biology, the compound’s potential as a biochemical probe or therapeutic agent is explored. Its interactions with biological macromolecules, such as proteins and nucleic acids, are of particular interest.
Medicine
In medicine, researchers investigate the compound’s potential as a drug candidate. Its ability to interact with specific molecular targets, such as enzymes or receptors, makes it a promising candidate for treating various diseases.
Industry
In industry, the compound’s applications include its use as a precursor for synthesizing other complex molecules. Its unique structure and reactivity make it valuable for developing new materials and chemicals.
Mécanisme D'action
The mechanism by which (3-((Acetyloxy)methyl)-2-carboxy-8-oxo-5-thia-1-azabicylo(4,2,0)oct-2-en-7-yl)ammonium,1-ethyl-6-fluoro-7-chloro-1,4-dihydro-4-oxo-3-quinoline carboxylate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Compounds like ciprofloxacin and levofloxacin also feature quinoline frameworks and are used as antibiotics.
(3-((Acetyloxy)methyl)-2-carboxy-8-oxo-5-thia-1-azabicylo(4,2,0)oct-2-en-7-yl)ammonium,1-ethyl-6-fluoro-7-chloro-1,4-dihydro-4-oxo-3-quinoline carboxylate: shares similarities with other quinoline and azabicyclo compounds.
Uniqueness
What sets this compound apart is its unique combination of the azabicyclo and quinoline carboxylate moieties. This structural feature provides distinct reactivity and biological activity, making it a valuable subject for further research and development.
Propriétés
Numéro CAS |
191470-03-8 |
|---|---|
Formule moléculaire |
C22H21ClFN3O8S |
Poids moléculaire |
541.9 g/mol |
Nom IUPAC |
(6R,7R)-3-(acetyloxymethyl)-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;7-chloro-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C12H9ClFNO3.C10H12N2O5S/c1-2-15-5-7(12(17)18)11(16)6-3-9(14)8(13)4-10(6)15;1-4(13)17-2-5-3-18-9-6(11)8(14)12(9)7(5)10(15)16/h3-5H,2H2,1H3,(H,17,18);6,9H,2-3,11H2,1H3,(H,15,16)/t;6-,9-/m.1/s1 |
Clé InChI |
NAUBEVWXFDUCLL-JRHRPUMJSA-N |
SMILES isomérique |
CCN1C=C(C(=O)C2=CC(=C(C=C21)Cl)F)C(=O)O.CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)N)SC1)C(=O)O |
SMILES canonique |
CCN1C=C(C(=O)C2=CC(=C(C=C21)Cl)F)C(=O)O.CC(=O)OCC1=C(N2C(C(C2=O)N)SC1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


